molecular formula C10H5F7N2O3 B11942390 Butanamide, N-(3-nitrophenyl)-2,2,3,3,4,4,4-heptafluoro- CAS No. 199530-72-8

Butanamide, N-(3-nitrophenyl)-2,2,3,3,4,4,4-heptafluoro-

Cat. No.: B11942390
CAS No.: 199530-72-8
M. Wt: 334.15 g/mol
InChI Key: XLJRHHILGOGNKM-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluoro-N-(3-nitrophenyl)butanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms and a nitrophenyl group makes it a compound of interest in various scientific fields, including materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(3-nitrophenyl)butanamide typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutylamine with 3-nitrobenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N-(3-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic substitution: Products with nucleophiles replacing one or more fluorine atoms.

    Reduction: 2,2,3,3,4,4,4-Heptafluoro-N-(3-aminophenyl)butanamide.

    Oxidation: Products with additional oxygen-containing functional groups.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-(3-nitrophenyl)butanamide is not well-studied. its effects are likely mediated through interactions with biological macromolecules, such as proteins and nucleic acids, facilitated by its fluorinated and nitrophenyl groups. These interactions can alter the structure and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4,4-Heptafluoro-N-(3-nitrophenyl)butanamide is unique due to the combination of its fluorinated butanamide backbone and the nitrophenyl group. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications where both hydrophobicity and specific reactivity are required.

Properties

CAS No.

199530-72-8

Molecular Formula

C10H5F7N2O3

Molecular Weight

334.15 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-(3-nitrophenyl)butanamide

InChI

InChI=1S/C10H5F7N2O3/c11-8(12,9(13,14)10(15,16)17)7(20)18-5-2-1-3-6(4-5)19(21)22/h1-4H,(H,18,20)

InChI Key

XLJRHHILGOGNKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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